molecular formula C15H15BrN4O3 B2832661 8-bromo-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 887865-55-6

8-bromo-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2832661
CAS No.: 887865-55-6
M. Wt: 379.214
InChI Key: VBAGEXOJSUCZLE-UHFFFAOYSA-N
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Description

8-bromo-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a bromine atom, a methyl group, and a phenoxypropyl group attached to the purine core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Methylation: The methyl group at the 3-position can be introduced via alkylation using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Phenoxypropylation: The attachment of the 3-phenoxypropyl group can be accomplished through a nucleophilic substitution reaction using 3-phenoxypropyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

8-bromo-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

8-bromo-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-bromo-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenoxypropyl group may enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the phenoxypropyl group.

    3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione: Lacks the bromine atom.

    8-bromo-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione: Lacks the methyl group.

Uniqueness

The presence of all three substituents (bromine, methyl, and phenoxypropyl groups) in 8-bromo-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione imparts unique chemical and biological properties that may not be observed in similar compounds. These properties can include enhanced reactivity, binding affinity, and specificity towards certain molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

8-bromo-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O3/c1-19-12-11(13(21)18-15(19)22)20(14(16)17-12)8-5-9-23-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAGEXOJSUCZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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